molecular formula C15H14N4O2 B8620470 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidin-2-amine

6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidin-2-amine

Cat. No. B8620470
M. Wt: 282.30 g/mol
InChI Key: FKBXJDJCTKFVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidin-2-amine is a useful research compound. Its molecular formula is C15H14N4O2 and its molecular weight is 282.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C15H14N4O2/c1-20-12-4-9(5-13(6-12)21-2)10-3-11-8-18-15(16)19-14(11)17-7-10/h3-8H,1-2H3,(H2,16,17,18,19)

InChI Key

FKBXJDJCTKFVDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=CN=C3C(=C2)C=NC(=N3)N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-bromopyrido[2,3-d]pyrimidin-2-amine (1.0 g, 4.46 mmol), 3,5-dimethoxyphenylboronic acid (1.2 g, 6.70 mmol), PdCl2(dppf) (364 mg, 0.446 mmol) and potassium carbonate (1.8 g, 13.39 mmol) in 1,4-dioxane/water (4 mL/1 mL) was degassed with nitrogen for 5 min and stirred at 110° C. for 30 min under microwave. The reaction mixture was cooled to RT, and concentrated to afford a crude product, which was purified by silica gel column chromatography (ethyl acetate:petroleum ether=4:1) to afford 6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-2-amine as a yellow solid (400 mg, 31%). MS (ES+) C15H14N4O2 requires: 282. found: 283 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
364 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.